molecular formula C18H16FN3O3S2 B2557303 N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1172746-83-6

N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No. B2557303
CAS RN: 1172746-83-6
M. Wt: 405.46
InChI Key: LSKFAWYXRQFIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

A study conducted by Mert et al. (2014) focused on the design and synthesis of pyrazole-sulfonamide derivatives, including compounds structurally related to the specified chemical. These compounds were characterized and tested for their in vitro antiproliferative activities against different cell lines. The research highlighted cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity, showing potential as cancer therapeutic agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antithrombotic Effects

Another research by Wong et al. (2002) explored DPC423, a synthetic inhibitor with a structure bearing resemblance to the specified compound, focusing on its effects on arterial thrombosis in rabbits. The study compared DPC423 with other anticoagulants, demonstrating its potential for preventing arterial thrombosis without significantly altering bleeding times, indicating a promising profile for clinical anticoagulant applications (Wong et al., 2002).

Carbonic Anhydrase Inhibitors

Research by Büyükkıdan et al. (2013) synthesized metal complexes of heterocyclic sulfonamide, exhibiting strong inhibitory properties against carbonic anhydrase enzymes. These novel complexes showed powerful inhibitory effects, suggesting potential for treating conditions related to the overactivity of carbonic anhydrases (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Aldose Reductase Inhibitors

A study by Alexiou and Demopoulos (2010) synthesized derivatives based on bioisosteric principles, targeting aldose reductase inhibitors (ARIs) for addressing long-term diabetic complications. These compounds displayed significant ARI activity and potent antioxidant potential, suggesting their usefulness in managing diabetic complications (Alexiou & Demopoulos, 2010).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-11-3-4-13(9-15(11)19)20-17(23)16-10-26-18(22-16)21-12-5-7-14(8-6-12)27(2,24)25/h3-10H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFAWYXRQFIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.